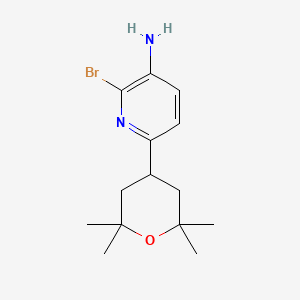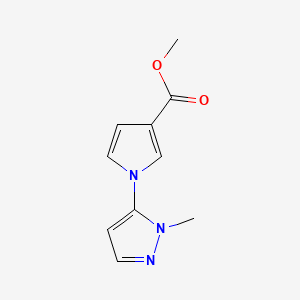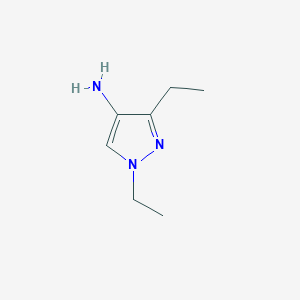![molecular formula C9H9BO5 B13979290 (1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)
(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is a derivative of benzo[c][1,2]oxaborole, which is known for its strong Lewis acidic center due to the presence of boron. The compound’s structure includes a cyclic hemiester moiety combined with a free hydroxyl group, making it more acidic than arylboronic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process. The reaction is carried out under controlled temperatures to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzenediol and carboxylate.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include various derivatives of benzenediol and carboxylate compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid has several scientific research applications:
Industry: Its strong Lewis acidic center makes it useful in various industrial catalytic processes.
Mécanisme D'action
The mechanism of action of 2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid involves the inhibition of leucyl-tRNA synthetase (LeuRS) via the oxaborole tRNA-trapping (OBORT) mechanism . The boron atom in the compound bonds to the cis-diols of the 3’-terminal adenosine nucleotide Ade76 of tRNA Leu, effectively trapping the tRNA and inhibiting protein synthesis in mycobacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid
- N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides
Uniqueness
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid is unique due to its specific structure that combines a cyclic hemiester moiety with a free hydroxyl group, making it more acidic than other arylboronic acids. This unique structure contributes to its strong Lewis acidic properties and its potential as a selective inhibitor of mycobacterial leucyl-tRNA synthetase .
Propriétés
Formule moléculaire |
C9H9BO5 |
|---|---|
Poids moléculaire |
207.98 g/mol |
Nom IUPAC |
2-(1,6-dihydroxy-3H-2,1-benzoxaborol-3-yl)acetic acid |
InChI |
InChI=1S/C9H9BO5/c11-5-1-2-6-7(3-5)10(14)15-8(6)4-9(12)13/h1-3,8,11,14H,4H2,(H,12,13) |
Clé InChI |
YDZKCKRDYKEGRP-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(C=CC(=C2)O)C(O1)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)




![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)

![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)


![3,9-Dioxabicyclo[6.1.0]nonane](/img/structure/B13979265.png)


